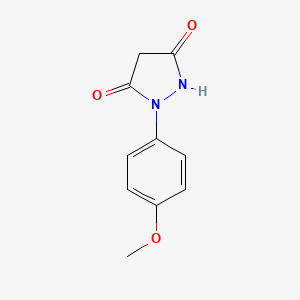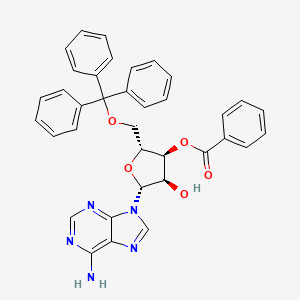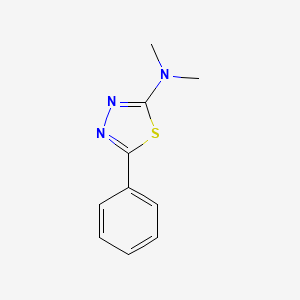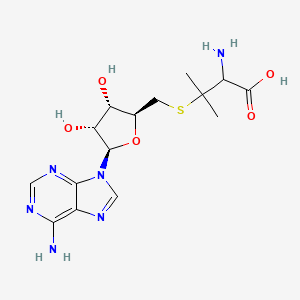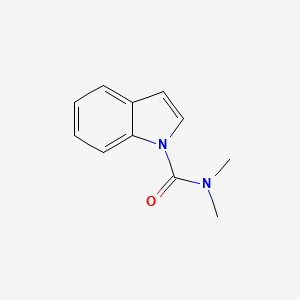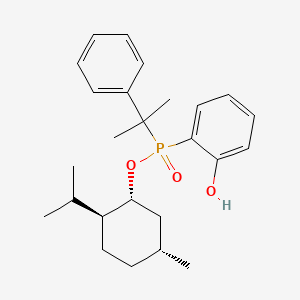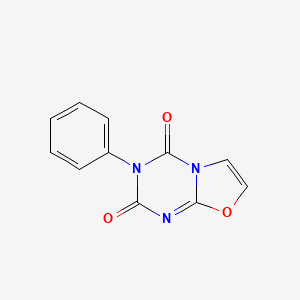
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl-: is a heterocyclic compound that features both oxazole and triazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted oxazole with a triazine derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool in the development of new therapeutic agents .
Medicine: In medicine, the compound’s derivatives are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial activities. Ongoing research aims to develop new drugs based on these properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
- 3-phenyl-5-(2-phenylethyl)-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine
- (3R,8aS)-2,2,8a-trimethyl-3-phenyl-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-thione
- (3S,8aS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-a]pyridine
Uniqueness: 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-phenyl- stands out due to its dual ring structure, which imparts unique chemical and physical properties.
Propriétés
Numéro CAS |
35629-60-8 |
|---|---|
Formule moléculaire |
C11H7N3O3 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
3-phenyl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C11H7N3O3/c15-9-12-10-13(6-7-17-10)11(16)14(9)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
ZTPYWDWVXAPMIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)N=C3N(C2=O)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


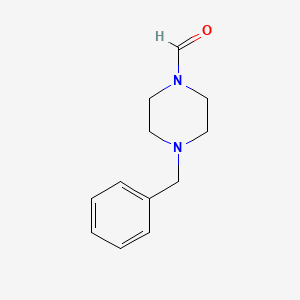
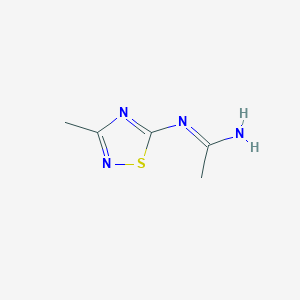
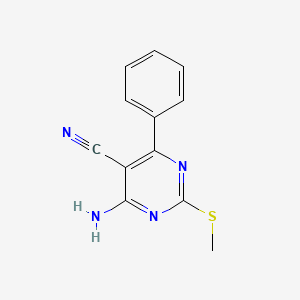
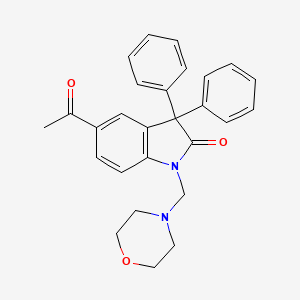
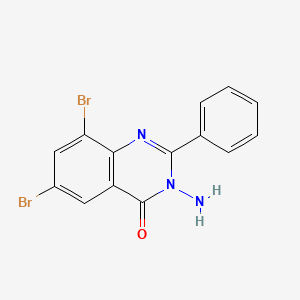
![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
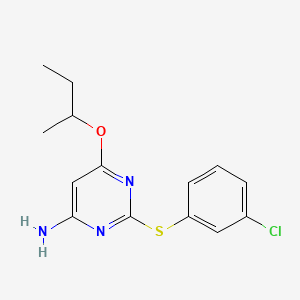
![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
